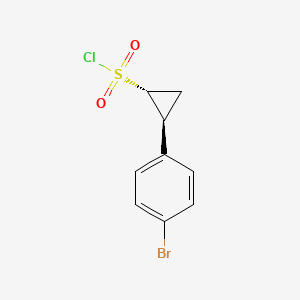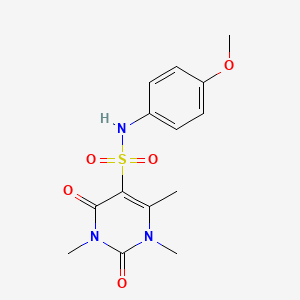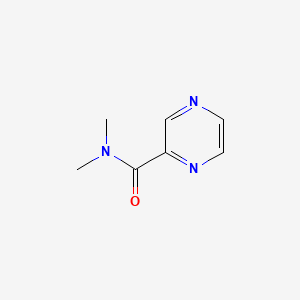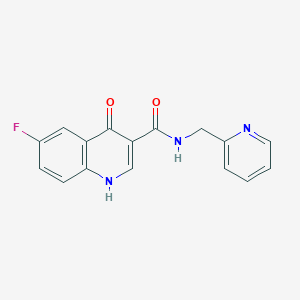
(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cyclopropane Derivatives Synthesis
Cyclopropanes are crucial in medicinal chemistry due to their presence in drug compounds. Research has developed strategies for preparing cyclopropane-containing compounds, utilizing a cobalt-catalyzed cyclopropanation. This method enables the synthesis of diverse cyclopropane derivatives, which are essential for drug discovery due to their structural diversity and biological relevance. The prepared compounds are analyzed for drug-likeness, demonstrating the utility of cyclopropanes in generating lead-like compounds for pharmaceutical development (Chawner, Cases-Thomas, & Bull, 2017).
Cyclopropyl Sulfoxides in Synthetic Chemistry
Cyclopropyl phenyl sulfoxide's reaction with magnesium amide has been explored, leading to the production of cyclopropanone dithioacetals. This reaction demonstrates the utility of cyclopropyl sulfoxides in synthetic chemistry, providing a method for synthesizing cyclopropanone derivatives, which are valuable intermediates in organic synthesis (Kobayashi, Horita, Irisawa, Matsunaga, Morikawa, & Konishi, 2002).
Asymmetric Synthesis Using Sulfonyl Compounds
The use of N-sulfonylated β-amino alcohols in asymmetric synthesis highlights the importance of sulfonyl compounds in creating enantioselective reactions. These reactions are critical for producing compounds with specific chiralities, which is a fundamental aspect of developing drugs with targeted biological activities. The research demonstrates the correlation between the electronic properties of sulfonyl groups and the yields and enantioselectivities of the resulting compounds (Wu & Gau, 2003).
Conformationally Restricted Cyclopropane Analogs
The development of enantiomerically pure cyclopropane derivatives, which are used as conformationally restricted analogs in drug design, shows the application of cyclopropane structures in mimicking and studying bioactive conformations. These analogs help in understanding the conformational requirements for biological activity, facilitating the design of more effective and selective drugs (Abramovitch, Fensterbank, Malacria, & Marek, 2008).
Cyclopropanation Reactions
Research into cyclopropanation reactions, especially involving arylamines, presents novel methodologies for introducing cyclopropane rings into aromatic compounds. These methodologies expand the toolkit available for synthetic chemists, allowing for the construction of complex molecules with cyclopropane moieties, which are often found in biologically active compounds (Yamada, Miura, & Satoh, 2008).
Propriétés
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFDMJYKUFIMQ-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2606101.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2606104.png)
![1-(4-Tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2606105.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2606106.png)


![2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{(E)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2606109.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2606111.png)
![3-chloro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2606112.png)

![1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2606120.png)
